molecular formula C25H27Cl2N5O3 B106860 N-Desmethyl bosutinib CAS No. 380843-81-2

N-Desmethyl bosutinib

Cat. No.: B106860
CAS No.: 380843-81-2
M. Wt: 516.4 g/mol
InChI Key: WJNXCARNBUNEMQ-UHFFFAOYSA-N
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Description

N-Desmethyl bosutinib is a metabolite of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia. Bosutinib itself is known for its efficacy against Philadelphia chromosome-positive chronic myelogenous leukemia, particularly in patients who have shown resistance or intolerance to other treatments .

Mechanism of Action

Target of Action

N-Desmethyl bosutinib, a metabolite of bosutinib, is expected to have similar targets as its parent compound . Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It is specifically indicated for chronic myelogenous leukemia (CML), particularly Philadelphia chromosome-positive (Ph+) CML . The Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t (9;22) (q34;q11), resulting in a BCR-ABL fusion protein .

Mode of Action

Bosutinib inhibits the BCR-ABL kinase that promotes CML; it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . Bosutinib has been shown to inhibit most resistance-conferring BCR-ABL mutations except V299L and T315 . Therefore, it’s reasonable to assume that this compound would have a similar mode of action.

Biochemical Pathways

The primary biochemical pathway affected by bosutinib is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, bosutinib disrupts the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease .

Pharmacokinetics

Bosutinib is primarily metabolized in the liver by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . This compound is formed through the N-demethylation metabolic pathway . It’s reasonable to assume that this compound would have similar ADME properties as bosutinib. Bosutinib exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins .

Result of Action

The inhibition of the BCR-ABL kinase by bosutinib results in the disruption of the signaling pathways that promote the proliferation and survival of CML cells . This leads to a decrease in the number of leukemia cells and a reduction in the symptoms of the disease . Given that this compound is a metabolite of bosutinib, it is likely to have similar effects.

Action Environment

The action of bosutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of bosutinib . Additionally, the drug is primarily metabolized in the liver, so liver function can significantly impact the drug’s efficacy and stability . It’s reasonable to assume that these factors would also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl bosutinib involves the demethylation of bosutinib. This process typically employs the use of demethylating agents such as boron tribromide or other strong acids under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl bosutinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced analogs .

Scientific Research Applications

N-Desmethyl bosutinib has several scientific research applications:

Comparison with Similar Compounds

  • Imatinib
  • Nilotinib
  • Dasatinib
  • Ponatinib
  • Asciminib

Comparison: N-Desmethyl bosutinib is unique in its dual inhibition of both BCR-ABL and Src-family kinases. This distinguishes it from other tyrosine kinase inhibitors, which may primarily target only one kinase. Additionally, this compound has shown efficacy against certain imatinib-resistant forms of BCR-ABL, making it a valuable alternative in cases of drug resistance .

Properties

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNXCARNBUNEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380843-81-2
Record name N-Desmethyl bosutinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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